
5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenol” is a phenol derivative. Phenol derivatives are known for their potential as building blocks for the synthesis of bioactive natural products and conducting polymers . The presence of an electron-withdrawing substituent in these compounds often results in a considerable rise in acidity compared to their analogues .
Synthesis Analysis
The synthesis of phenol derivatives, including “this compound”, has been a subject of research due to their high potential in various applications . Innovative synthetic methods have been developed for the preparation of these compounds, allowing for the preparation of complex phenol derivatives with functional groups such as esters, nitriles, and halogens .Molecular Structure Analysis
The molecular structure of phenol derivatives can be determined using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Chemical Reactions Analysis
Phenol derivatives are known for their reactivity towards electrophilic aromatic substitution . The hydroxyl substituent of phenol is ortho and para directing and makes the aromatic ring strongly activated towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of phenol derivatives can be influenced by the presence of electron-withdrawing substituents. For instance, the presence of an electron-withdrawing substituent in “5-Trifluoromethyl-2-formyl phenylboronic acid”, a phenol derivative, results in a considerable rise in the acidity in comparison with its analogues .Applications De Recherche Scientifique
Pharmacological Importance
Phenolic compounds, including structures similar to 5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenol, have been extensively studied for their pharmacological properties. These compounds exhibit a broad spectrum of biological activities, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and antimicrobial effects. For instance, Chlorogenic Acid (CGA), a phenolic acid, plays therapeutic roles in modulating lipid and glucose metabolism, potentially aiding in the treatment of metabolic disorders such as cardiovascular disease, diabetes, and obesity. CGA also exhibits hepatoprotective effects, protecting against chemical-induced injuries and influencing the metabolism of nutrients, which may result from its hypocholesterolemic influence (Naveed et al., 2018).
Environmental Applications
Fluorinated compounds, related to this compound, have significant implications in environmental science, particularly in the study of polyfluoroalkyl and perfluoroalkyl substances. These substances have been widely used in industrial and commercial applications due to their unique properties, such as resistance to heat, oil, stains, grease, and water. However, their environmental persistence and potential to bioaccumulate have raised concerns regarding their ecological and human health impacts. Research into the microbial degradation of these chemicals is crucial for understanding their fate in the environment and mitigating their adverse effects (Liu & Mejia Avendaño, 2013).
Contributions to Green Chemistry
The exploration of fluoroalkylation reactions, particularly in aqueous media, highlights the push towards more environmentally benign chemical processes. Fluorine-containing functionalities are vital in pharmaceuticals, agrochemicals, and functional materials due to their influence on the physical, chemical, and biological properties of molecules. The development of methods for incorporating fluorinated or fluoroalkylated groups into target molecules under mild and eco-friendly conditions supports the goals of green chemistry. This area of research is crucial for reducing environmental impact and advancing sustainable industrial practices (Hai‐Xia Song et al., 2018).
Antioxidant Mechanisms and Health Benefits
The molecular mechanisms underlying the antioxidant capacity of phenolic compounds, akin to this compound, have been a subject of significant interest. These mechanisms include hydrogen atom transfer (HAT), single electron transfer (ET), and metal chelation, which contribute to the compounds' health-promoting properties. The antioxidant activity of these compounds plays a crucial role in mitigating oxidative stress, a factor in various chronic diseases, and highlights their potential as dietary supplements and in the formulation of functional foods (Huang, Ou, & Prior, 2005).
Mécanisme D'action
Target of Action
It’s worth noting that phenol, a related compound, is known to be active against a wide range of micro-organisms including some fungi and viruses .
Mode of Action
Phenol, a structurally similar compound, is known to act as an antiseptic and disinfectant . It’s plausible that 5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenol may share similar properties.
Biochemical Pathways
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Result of Action
It’s worth noting that phenol is primarily indicated for minor sore throat pain, sore mouth, minor mouth irritation, and pain associated with canker sores .
Action Environment
It’s worth noting that the presence of an electron-withdrawing substituent in a similar compound, 5-trifluoromethyl-2-formyl phenylboronic acid, results in a considerable rise in acidity compared to its analogues .
Safety and Hazards
Orientations Futures
Phenol derivatives have wide-ranging applications in various industries, including plastics, adhesives, and coatings, and they are also used as antioxidants, ultraviolet absorbers, and flame retardants . They have potential biological activities, including anti-tumor and anti-inflammatory effects . Therefore, the future directions for “5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenol” and similar compounds could involve further exploration of their potential uses in these areas.
Propriétés
IUPAC Name |
2-fluoro-5-phenylmethoxy-3-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c15-13-11(14(16,17)18)6-10(7-12(13)19)20-8-9-4-2-1-3-5-9/h1-7,19H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSVVPZXPSCEGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C(=C2)O)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[5-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino}ethanol](/img/structure/B2944960.png)
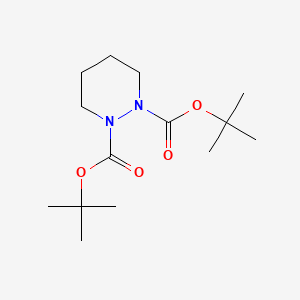
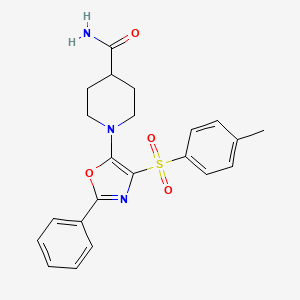
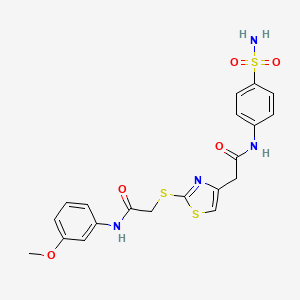
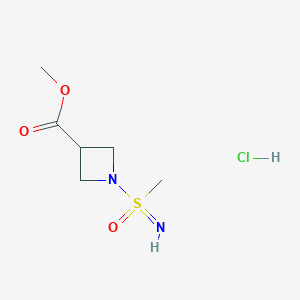

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/no-structure.png)
![2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2944973.png)

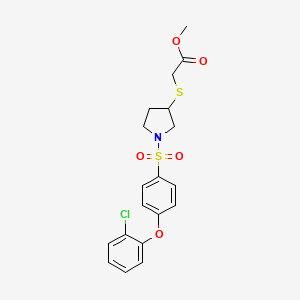
![4-chloro-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2944976.png)

![7-chloro-N-(3,5-dimethoxyphenyl)-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2944979.png)
![Quinoxalin-6-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2944982.png)
